molecular formula C3H9O4P<br>(CH3O)3PO<br>C3H9O4P B042188 Trimethyl phosphate CAS No. 512-56-1

Trimethyl phosphate

Cat. No. B042188
CAS RN: 512-56-1
M. Wt: 140.07 g/mol
InChI Key: WVLBCYQITXONBZ-UHFFFAOYSA-N
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Description

Trimethyl phosphate is the trimethyl ester of phosphoric acid . It is a colorless, nonvolatile liquid . It has some specialized uses in the production of other compounds . It is used as a color inhibitor for polyester and other polymer preparations, flame retardants, and plasticizer . It acts as a solvent for aromatic halogenations and nitration reactions . It is used as a mild methylating reagent which is used in the dimethylation of aniline and related heterocyclic compound .


Synthesis Analysis

Trimethyl phosphate is prepared by treating phosphorus oxychloride with methanol in the presence of an amine base . The reaction is represented as: POCl3 + 3 CH3OH + 3 R3N → PO(OCH3)3 + 3 R3NH + Cl− . It is a tetrahedral molecule that is a weakly polar solvent .


Molecular Structure Analysis

The molecular formula of Trimethyl phosphate is (CH3O)3PO . It has a molar mass of 140.08 . The structure is tetrahedral, with the phosphorus atom at the center, double-bonded to one oxygen atom and single-bonded to three methoxy (CH3O) groups .


Chemical Reactions Analysis

Trimethyl phosphate is a mild methylating agent, useful for dimethylation of anilines and related heterocyclic compounds . The method is complementary to the traditional Eschweiler-Clarke reaction in cases where formaldehyde engages in side reactions .


Physical And Chemical Properties Analysis

Trimethyl phosphate has a melting point of -46 °C and a boiling point of 197 °C . It has a density of 1.197 g/mL at 25 °C . It is soluble in most organic solvents, with low solubility in water . It is stable in neutral, acidic, or alkaline solutions .

Scientific Research Applications

Thermochemistry and Rate Kinetics

TMP is studied for its thermochemical properties and rate kinetics, particularly in H-atom abstraction reactions. This research provides insights into the energetics of reactions involving TMP, which is crucial for applications in chemical synthesis, combustion, and flame-retardant technologies . The study of TMP’s reaction mechanisms and energy changes can optimize conditions for desired rates and yields, making it valuable for environmental impact assessments.

Lignin Methylation

In the field of green chemistry, TMP is used for the methylation of lignin, which is a key reaction for enhancing thermal stability and controlling functionality for polymer applications . This process is significant for increasing the yield of aromatic hydrocarbons during lignin pyrolysis, offering a safer and milder alternative to traditional toxic reagents.

Flame Retardancy

TMP serves as a flame retardant due to its phosphorus content. It’s used in various materials to reduce flammability and improve fire safety. The study of TMP in this context focuses on its effectiveness in suppressing combustion and its potential use in safer, more environmentally friendly fire suppression systems .

Polymer Preparation

As a color inhibitor, TMP is utilized in polyester and other polymer preparations. Its role is to maintain the desired color quality during the manufacturing process, ensuring the polymers’ aesthetic and functional properties are preserved .

Solvent for Aromatic Halogenations and Nitration Reactions

TMP is employed as a solvent in aromatic halogenation and nitration reactions. These processes are fundamental in the production of various aromatic compounds, which are essential in pharmaceuticals, dyes, and agrochemicals .

Mild Methylating Agent

In organic synthesis, TMP is used as a mild methylating agent. It’s particularly effective in the dimethylation of aniline and related heterocyclic compounds. This application is important for modifying the chemical properties of compounds to suit specific industrial and research needs .

Safety And Hazards

Trimethyl phosphate is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause genetic defects and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Trimethyl phosphate is valued for its versatile qualities and applications in various fields . Thermochemical insights enhance our understanding of monomer incorporation, initiation, and propagation energetics . This study comprehensively investigates the thermochemistry and rate kinetics that govern H-atom abstractions in TMP through advanced computational techniques . The discussion and findings elucidate the need for further experimental validation for practical applications of TMP in chemical synthesis, combustion, flame-retardant technologies, environmental processes, and pharmaceutical research .

properties

IUPAC Name

trimethyl phosphate
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InChI

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3
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InChI Key

WVLBCYQITXONBZ-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(OC)OC
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Molecular Formula

C3H9O4P, Array
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DSSTOX Substance ID

DTXSID1021403
Record name Trimethyl orthophosphate
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Molecular Weight

140.07 g/mol
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Physical Description

Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract., Liquid, Clear liquid; [Hawley], COLOURLESS LIQUID.
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Boiling Point

387 °F at 760 mmHg (NTP, 1992), 197.2 °C
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Flash Point

greater than 300 °F (NTP, 1992), 107 °C, 150 °C (302 °F) (Closed cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 5.0X10+5 mg/L at 25 °C, Slightyl soluble in ethanol; soluble in ethyl ether, Soluble in alcohol, ether and organic solvents, Soluble in gasoline, Solubility in water, g/100ml at 25 °C: 50 (good)
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Density

1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2144 g/cu cm at 20 °C, Relative density (water = 1): 1.2
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Vapor Pressure

1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992), 0.85 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.11
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Product Name

Trimethyl phosphate

Color/Form

Liquid, Colorless liquid

CAS RN

512-56-1
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Melting Point

-51 °F (NTP, 1992), -46 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trimethyl phosphate?

A1: Trimethyl phosphate has the molecular formula C3H9O4P and a molecular weight of 140.08 g/mol.

Q2: What spectroscopic techniques are useful for characterizing trimethyl phosphate?

A2: Several spectroscopic techniques provide insights into the structure and properties of TMP:

  • NMR Spectroscopy (1H, 13C, 31P): Provides information about the chemical environment of the hydrogen, carbon, and phosphorus atoms, respectively. This is particularly useful for studying TMP's structure, conformation, and interactions with other molecules. [, , , , , , ]
  • Infrared (IR) Spectroscopy: Reveals information about the functional groups present in TMP, particularly the characteristic P=O and P–O–C stretching vibrations. [, , , ]
  • Raman Spectroscopy: Complements IR spectroscopy, providing further insights into molecular vibrations and rotations. It's useful for studying TMP's conformational isomerism. [, ]
  • Mass Spectrometry: Can be used to determine the molecular weight of TMP and identify fragmentation patterns, which are helpful in understanding its decomposition pathways. [, ]

Q3: How does trimethyl phosphate react with nucleophiles?

A3: TMP can act as a methylating agent due to the presence of three methyl groups attached to the phosphate group. It reacts with various nucleophiles like alcohols, amines, and thiols, transferring a methyl group (CH3) to the nucleophile. This reactivity is explored in several studies, highlighting its potential in organic synthesis and biological systems. [, , , , , ]

Q4: What factors influence the selectivity of trimethyl phosphate in alkylation reactions?

A4: Several factors affect TMP's reactivity and selectivity as an alkylating agent:

  • Solvent: The solvent can significantly influence the reaction pathway. For example, in the methylation of pyridines, reactions in D2O showed different rate constants compared to CDCl3, highlighting the role of solvent polarity. []
  • Catalyst: The presence of catalysts, such as fluoride ions (F-), can significantly enhance the rate of alkylation reactions using TMP. []
  • Substrate: The nucleophilicity and steric hindrance of the substrate also play crucial roles in determining the reaction rate and selectivity. []

Q5: How is trimethyl phosphate used in the synthesis of hydroxyapatite?

A5: TMP serves as a source of phosphate ions in the sol-gel synthesis of nanocrystalline hydroxyapatite. The calcium source is typically recycled eggshells, offering a cost-effective and environmentally friendly approach to producing this biomaterial. []

Q6: What are the applications of trimethyl phosphate in analytical chemistry?

A6: TMP is used to determine the 18O enrichment of water in biological fluids, such as urine and plasma. This technique is particularly valuable for studying metabolic processes and energy expenditure using doubly labeled water. []

Q7: How does trimethyl phosphate interact with metal ions?

A7: TMP can coordinate to metal ions, forming complexes with various geometries and properties. Studies investigating the exchange rates of TMP on metal complexes provide insights into the kinetics and mechanisms of ligand exchange processes. [, , , ]

Q8: Can trimethyl phosphate be used as an electrolyte in batteries?

A8: TMP is investigated as a potential electrolyte solvent in potassium-ion batteries due to its non-flammable nature. Its electrochemical compatibility with graphite electrodes is improved by using concentrated salt electrolytes. [, ]

Q9: How is computational chemistry used to study trimethyl phosphate?

A9: Computational methods provide valuable insights into TMP's properties and reactivity:

  • Conformational Analysis: Ab initio calculations help identify and characterize different conformations of TMP, determining their relative energies and barriers for interconversion. These calculations contribute to understanding TMP's behavior in different environments. []
  • Reaction Mechanism Studies: Computational tools are used to investigate the mechanisms of reactions involving TMP, such as thiolysis, providing information on transition states, intermediates, and energy profiles. []
  • Property Prediction: Quantum chemical methods are employed to predict TMP's thermochemical properties, such as bond dissociation energies, which are crucial for understanding its reactivity and stability. [, ]

Q10: What is known about the stability of trimethyl phosphate?

A10: TMP is relatively stable under normal conditions but can undergo hydrolysis in acidic or basic solutions. Its degradation products include dimethyl phosphate, monomethyl phosphate, and phosphoric acid. [, ]

Q11: What are the potential environmental impacts of trimethyl phosphate?

A11: While TMP is used in various applications, its release into the environment raises concerns:

  • Atmospheric Fate: TMP reacts with hydroxyl radicals in the atmosphere, with an estimated tropospheric lifetime of approximately 3 days. This reaction leads to the formation of breakdown products, some of which might have environmental impacts. []
  • Aqueous Photolysis: Upon irradiation with UV light in aqueous solutions, TMP undergoes photodegradation, producing dimethyl phosphate, formaldehyde, and formic acid. This process is relevant to understanding TMP's fate in aquatic environments. []

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